molecular formula C11H9N3O5S B14482299 4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid CAS No. 65837-78-7

4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid

Cat. No.: B14482299
CAS No.: 65837-78-7
M. Wt: 295.27 g/mol
InChI Key: GQACJLLZULWULL-UHFFFAOYSA-N
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Description

4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid is a chemical compound known for its unique structure and properties It features a benzene ring substituted with a sulfonic acid group and a hydrazinyl group linked to a dihydropyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid typically involves the reaction of 4-hydrazinylbenzenesulfonic acid with 2,3-dioxo-2,3-dihydropyridine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazinyl derivatives.

Scientific Research Applications

4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress response and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2,3-Dioxopyridin-4-yl)hydrazinyl]benzenesulfonic acid
  • 2-(2,4-Dioxo-3,4-dihydropyrimidin-1-yl)acetic acid

Uniqueness

4-[2-(2,3-Dioxo-2,3-dihydropyridin-4-yl)hydrazinyl]benzene-1-sulfonic acid is unique due to its specific structural features, such as the combination of a sulfonic acid group with a hydrazinyl-dihydropyridinyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

65837-78-7

Molecular Formula

C11H9N3O5S

Molecular Weight

295.27 g/mol

IUPAC Name

4-[(3-hydroxy-2-oxo-1H-pyridin-4-yl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C11H9N3O5S/c15-10-9(5-6-12-11(10)16)14-13-7-1-3-8(4-2-7)20(17,18)19/h1-6,15H,(H,12,16)(H,17,18,19)

InChI Key

GQACJLLZULWULL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C(=O)NC=C2)O)S(=O)(=O)O

Origin of Product

United States

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